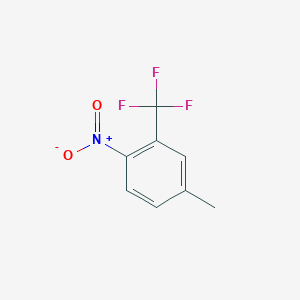

4-Methyl-1-nitro-2-(trifluoromethyl)benzene

Description

4-Methyl-1-nitro-2-(trifluoromethyl)benzene (CAS: 154057-13-3) is a substituted aromatic compound featuring a nitro (-NO₂) group at position 1, a trifluoromethyl (-CF₃) group at position 2, and a methyl (-CH₃) group at position 4 on the benzene ring. Its molecular formula is C₈H₆F₃NO₂, with an average molecular weight of 217.14 g/mol (calculated based on atomic masses). This compound is characterized by the interplay of electron-withdrawing groups (nitro and trifluoromethyl) and a weakly electron-donating methyl group, which influence its electronic properties, reactivity, and applications in organic synthesis. It is primarily utilized as a precursor in pharmaceuticals, agrochemicals, and materials science due to its ability to undergo nucleophilic aromatic substitution and other functionalization reactions .

Properties

IUPAC Name |

4-methyl-1-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQAJBVCRSOQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541297 | |

| Record name | 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87617-21-8 | |

| Record name | 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene typically involves nitration of 4-methyl-2-(trifluoromethyl)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C) to ensure the selective introduction of the nitro group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are carefully controlled to prevent over-nitration and to ensure the purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

The nitro group in 4-methyl-1-nitro-2-(trifluoromethyl)benzene is highly susceptible to reduction, forming amino derivatives. Key methods include:

Iron/HCl Reduction

-

Reagents : Iron filings, hydrochloric acid (HCl)

-

Conditions : 95°C for 6–8 hours under reflux

-

Product : 4-Methyl-2-(trifluoromethyl)aniline

Catalytic Hydrogenation

-

Reagents : H₂ gas, palladium-on-carbon (Pd/C) catalyst

-

Conditions : 50–60°C, 3–5 bar H₂ pressure

Mechanistic Insight : The nitro group is reduced to an amine via intermediates (nitroso and hydroxylamine), stabilized by the electron-withdrawing -CF₃ group .

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the meta position relative to itself.

Bromination

-

Reagents : Bromine (Br₂) in sulfuric acid (H₂SO₄)

-

Conditions : 0–5°C, 2–4 hours

-

Product : 4-Bromo-2-nitro-5-(trifluoromethyl)toluene

Nitration

-

Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

-

Conditions : 0–50°C, 1–5 hours

-

Product : 2,4-Dinitro-5-(trifluoromethyl)toluene

Regioselectivity : The -CF₃ group further deactivates the ring but does not override the nitro group’s meta-directing effect .

Oxidation Reactions

The methyl group can be oxidized to a carbonyl under controlled conditions.

Side-Chain Oxidation

-

Reagents : Potassium permanganate (KMnO₄), ammonium hydroxide (NH₄OH)

-

Conditions : 80–100°C, aqueous phase

-

Product : 4-Nitro-2-(trifluoromethyl)benzoic acid

Side Reactions : Over-oxidation to CO₂ is minimized using NH₄OH as a buffer .

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling for biaryl synthesis.

Palladium-Catalyzed Coupling

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃

-

Conditions : Ethanol/water, 70°C, 12 hours

-

Product : 4-Methyl-1-nitro-2-(trifluoromethyl)biphenyl

Comparative Reaction Data

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Reduction | Fe/HCl | 95°C, 8h | 4-Methyl-2-(trifluoromethyl)aniline | ~85% |

| Bromination | Br₂/H₂SO₄ | 0–5°C, 3h | 4-Bromo-2-nitro-5-(trifluoromethyl)toluene | 70–75% |

| Oxidation | KMnO₄/NH₄OH | 80°C, aqueous | 4-Nitro-2-(trifluoromethyl)benzoic acid | 55–60% |

| Cross-Coupling | Arylboronic acid, Pd | 70°C, 12h | 4-Methyl-1-nitro-2-(trifluoromethyl)biphenyl | 50–55% |

Scientific Research Applications

Overview

The compound is primarily utilized in the formulation of agrochemical products, significantly contributing to crop protection and enhancement. Its unique chemical properties allow it to serve as an effective ingredient in the development of next-generation pesticides and herbicides.

Case Study: Herbicide Development

A study highlighted the synthesis of intermediates related to diphenyl ether herbicides using 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. The compound was instrumental in achieving high yields of various herbicidal agents through specific chemical reactions that leverage its reactive nitro group .

Data Table: Agrochemical Formulations

| Product Type | Active Ingredient | Application |

|---|---|---|

| Herbicides | This compound | Crop protection against broadleaf weeds |

| Insecticides | Various derivatives | Targeting pest populations |

| Fungicides | Substituted phenoxyphenyl ketones | Fungal disease control |

Overview

In pharmaceutical chemistry, this compound serves as a key intermediate in the synthesis of various bioactive compounds. Its trifluoromethyl group enhances the pharmacological properties of synthesized drugs.

Case Study: Synthesis of Antibacterial Agents

Research has shown that this compound is utilized in synthesizing nitric oxide photo-donor hybrids of ciprofloxacin and norfloxacin. The intermediates derived from this compound were crucial for developing these advanced antibiotics .

Data Table: Pharmaceutical Compounds Synthesized

| Compound Name | Role | Synthesis Method |

|---|---|---|

| Ciprofloxacin-NO Hybrid | Antibacterial | Aromatic nucleophilic substitution |

| Norfloxacin-NO Hybrid | Antibacterial | Multi-step reduction from nitro intermediates |

Overview

The compound is extensively used in chemical research for exploring new reactions and discovering innovative compounds due to its distinct properties. Its ability to participate in various chemical transformations makes it a valuable tool for chemists.

Case Study: Reaction Pathways

In a research project focused on organic synthesis, this compound was employed to investigate novel reaction pathways leading to complex organic molecules. The compound's reactivity facilitated the formation of diverse derivatives, showcasing its versatility in synthetic chemistry.

Data Table: Research Findings

| Research Focus | Findings | Significance |

|---|---|---|

| Novel reaction pathways | Multiple derivatives synthesized | Expands the scope of organic synthesis |

| Environmental impact studies | Reduced toxicity profiles | Promotes greener chemistry practices |

Mechanism of Action

The mechanism of action of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electronic Effects: The trifluoromethyl and nitro groups are strong electron-withdrawing groups (EWGs), rendering the aromatic ring electron-deficient. The methyl group at position 4 introduces slight electron donation, moderating reactivity compared to analogues with additional EWGs (e.g., 1-nitro-3,5-bis(trifluoromethyl)benzene) .

- Reactivity in Substitution Reactions: The fluoro analogue (4-fluoro-1-nitro-2-(trifluoromethyl)benzene) undergoes nucleophilic aromatic substitution (e.g., with ciprofloxacin) due to the labile fluorine atom, whereas the methyl group in the target compound reduces such reactivity .

- Derivatization Potential: Compounds like 1-chloro-2-nitro-4-(trifluoromethyl)benzene are effective derivatizing agents for polyamines in chromatographic analysis, a role less reported for the methyl-substituted analogue .

Biological Activity

4-Methyl-1-nitro-2-(trifluoromethyl)benzene, also known as MNTB, is an aromatic compound notable for its unique structural features, including a nitro group and a trifluoromethyl group attached to a methyl-substituted benzene ring. Its molecular formula is , with a molecular weight of approximately 205.14 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are desirable characteristics for drug candidates. Additionally, the nitro group contributes to its electrophilic nature, making it reactive towards nucleophiles. These properties position MNTB as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

MNTB's biological activity is primarily attributed to its interaction with various enzymes and proteins. The trifluoromethyl group may enhance binding affinity to molecular targets, facilitating modulation of biological pathways. The compound has been explored for its potential as an enzyme inhibitor, impacting processes crucial in disease mechanisms such as cancer and infectious diseases.

Case Studies

- Anticancer Activity : A study focusing on trifluoromethylated compounds revealed their effectiveness in inhibiting cancer cell growth through modulation of metabolic pathways. While MNTB was not the primary focus, the insights gained from these studies indicate its potential utility in cancer therapeutics .

- Fungicidal Properties : MNTB is also implicated in the synthesis of phenoxyphenyl ketones that exhibit fungicidal activity. The conversion processes utilize intermediates like MNTB, showcasing its relevance in developing antifungal agents .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound (MNTB) | Potential enzyme inhibitor | Electrophilic nature; lipophilicity |

| 4-Nitro-2-(trifluoromethyl)aniline | Anticancer properties | Similar trifluoromethyl group enhancing activity |

| 4-Trifluoromethylbenzonitrile | Reactivity with nucleophiles | Used as an intermediate in drug synthesis |

Q & A

Q. Key Considerations :

- Regioselectivity : Steric hindrance from the methyl and trifluoromethyl groups directs nitration to the 1-position. Computational modeling (DFT) can predict substituent effects on reactivity .

- Byproduct Control : Monitor reaction progress via HPLC or GC-MS to detect intermediates like 4-methyl-2-(trifluoromethyl)nitrobenzene isomers. Adjust stoichiometry or use directing groups (e.g., sulfonic acid) to suppress side reactions.

How can spectroscopic techniques distinguish structural isomers of this compound?

Basic Research Question

- ¹H/¹³C NMR :

- IR Spectroscopy :

- NO₂ asymmetric stretching (~1520 cm⁻¹) and CF₃ symmetric stretching (~1120 cm⁻¹) confirm functional group positions .

- Mass Spectrometry (EI-MS) :

- Fragmentation patterns (e.g., loss of NO₂ or CF₃ groups) differentiate isomers.

What safety protocols are critical when handling this compound?

Basic Research Question

- Hazard Classification : Classified as flammable (UN 1325) and irritant (Risk Code 36/37/38). Use fume hoods and avoid open flames .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to prevent explosive byproducts .

How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Advanced Research Question

- Electron-Withdrawing Effects :

- The nitro group deactivates the ring, making electrophilic substitution challenging.

- The CF₃ group enhances stability of meta-directing intermediates but reduces nucleophilic attack at ortho/para positions.

- Methodology :

- Use Suzuki-Miyaura coupling with Pd catalysts for aryl halide derivatives.

- Computational studies (e.g., Hammett σ constants) quantify substituent effects on reaction rates .

What crystallographic challenges arise in resolving the structure of this compound?

Advanced Research Question

- Disorder Issues : The CF₃ group’s rotational freedom can cause crystallographic disorder, complicating refinement.

- Software Solutions : Use SHELXL for high-resolution refinement. Apply TWIN commands for twinned crystals .

- Data Collection : Collect data at low temperature (100 K) to minimize thermal motion.

How can derivatization of this compound enhance analytical detection in trace-level studies?

Advanced Research Question

- Derivatization Reagents : React with amines or thiols to form stable adducts (e.g., using 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a model ).

- Chromatography : Optimize HPLC conditions with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) for separation.

- Detection Limits : Achieve sub-ppm sensitivity via fluorescence tagging or ESI-MS.

How to resolve contradictions in reported synthetic yields for this compound?

Advanced Research Question

- Variables to Test :

- Catalyst loading (e.g., Cu vs. Pd).

- Solvent polarity (e.g., DMF vs. DCM).

- Statistical Design : Use a factorial DOE (Design of Experiments) to identify significant factors.

- Validation : Reproduce results across multiple labs with standardized protocols (e.g., ICH guidelines).

What role does this compound play in designing thermally activated delayed fluorescence (TADF) emitters?

Advanced Research Question

- Electron-Deficient Core : The nitro and CF₃ groups stabilize charge-transfer states, enabling efficient TADF.

- Methodology :

- Synthesize donor-acceptor derivatives with carbazole or triphenylamine donors.

- Characterize via time-resolved photoluminescence and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.